Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate
Description
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate is a substituted nicotinate ester featuring a pyridine backbone with chloro (Cl), chloromethyl (CH2Cl), and methyl (CH3) substituents at positions 6, 2, and 4, respectively. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of acetylcholinesterase inhibitors and heterocyclic drug candidates . Its reactivity is influenced by the electron-withdrawing chlorine atoms and the ester group, which facilitate nucleophilic substitutions or condensations.
Properties
IUPAC Name |
ethyl 6-chloro-2-(chloromethyl)-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-3-15-10(14)9-6(2)4-8(12)13-7(9)5-11/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCYYJAXVLNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate typically involves the chlorination of ethyl nicotinate derivatives. One common method includes the reaction of ethyl nicotinate with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction proceeds through the formation of intermediate chlorinated products, which are then further chlorinated to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloro groups can lead to the formation of corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, hydroxylated derivatives, and reduced hydrocarbon compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating the biological activity of nicotinate derivatives and their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Ethyl 6-Chloro-5-Cyano-2-Methyl-4-Phenylnicotinate ()
- Structure: Differs at position 5 (cyano group) and position 4 (phenyl vs. methyl).
- Synthesis: Prepared via nucleophilic substitution of ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with (1-benzylpiperidin-4-yl)methanamine in THF/EtOH (74% yield) .
- The cyano group at position 5 enhances electrophilicity, enabling further functionalization (e.g., amidations).
Ethyl 6-Chloro-2-(Chloromethyl)-4-Phenylquinoline-3-Carboxylate ()
- Structure: Features a quinoline core (fused benzene-pyridine ring) instead of a pyridine ring.
- Synthesis : Synthesized via Friedländer reaction under microwave irradiation (low yields) or using ceric ammonium nitrate (CAN) catalyst (84% yield) .
- Key Differences: The fused benzene ring increases molecular weight and hydrophobicity, altering pharmacokinetic properties. Quinoline derivatives often exhibit enhanced antimicrobial activity compared to pyridine analogs due to improved membrane penetration .
6-Chloro-2-(Chloromethyl)-4-Phenylquinazoline 3-Oxide ()
- Structure : Quinazoline backbone (two nitrogen atoms in the heterocycle) with a 3-oxide group.
- Applications : Listed as a pharmaceutical impurity, highlighting its stability challenges during synthesis .
- Key Differences :
- The additional nitrogen in the quinazoline ring increases polarity and hydrogen-bonding capacity.
- The 3-oxide group may contribute to oxidative degradation pathways, unlike the stable ester group in the target compound.
Ethyl 2-(6-Chloro-2-(4-Chlorophenyl)Pyrimidin-4-yl)Acetate ()
- Structure : Pyrimidine core (six-membered ring with two nitrogen atoms) substituted with 4-chlorophenyl and acetate groups.
- Physicochemical Properties : Molecular formula C14H12Cl2N2O2, molar mass 311.16 g/mol .
- The 4-chlorophenyl group introduces π-π stacking interactions, advantageous in receptor-binding applications.
Comparative Data Table
Key Findings
- Substituent Effects : Chloro and chloromethyl groups enhance electrophilicity, facilitating nucleophilic attacks, while methyl/phenyl groups modulate steric and solubility profiles .
- Heterocycle Impact: Pyridine analogs (e.g., nicotinates) are synthetically versatile, whereas quinoline and pyrimidine derivatives offer enhanced bioactivity due to structural complexity .
- Synthetic Challenges: Microwave-assisted methods may suffer from low yields compared to catalyst-driven approaches (e.g., CAN in quinoline synthesis) .
Biological Activity
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is synthesized through chlorination of ethyl nicotinate derivatives. Common methods include the use of chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically yields intermediate chlorinated products that are further processed to obtain the final compound. In industrial settings, continuous flow reactors are employed to enhance efficiency and safety during production.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of nicotinate compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated zones of inhibition ranging from 9 to 20 mm against specific pathogens, indicating their potential as antimicrobial agents .
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In one study, it was found that certain derivatives displayed significant cytotoxicity against human pulmonary malignant cells (A549), with some compounds showing selectivity towards malignant cells when compared to standard anticancer drugs like gefitinib. The cytotoxic potency varied among different derivatives, suggesting that structural modifications can enhance therapeutic efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of chloro and chloromethyl groups enhances the compound's reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of various biological pathways, leading to antimicrobial and anticancer effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| Ethyl 6-chloro-2-(bromomethyl)-4-methylnicotinate | Bromomethyl group | Varying reactivity and potential antimicrobial effects |
| Ethyl 6-chloro-2-(chloromethyl)-4-ethylnicotinate | Ethyl group at position 4 | Altered steric properties affecting interaction with targets |
| Ethyl 6-chloro-2-(chloromethyl)-4-methoxy-nicotinate | Methoxy group at position 4 | Changes in electronic properties influencing biological activity |
This table highlights how variations in substituents can significantly influence the biological properties and mechanisms of action of related compounds.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of nicotinate derivatives, finding that those containing halogenated groups exhibited enhanced activity against various bacterial strains, supporting the potential use of this compound in developing new antimicrobial agents .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of synthesized derivatives on cancer cell lines. Results indicated that specific modifications led to increased selectivity and potency against malignant cells, emphasizing the therapeutic potential of this compound in oncology .
- Mechanistic Insights : Research into the mechanism of action revealed that the compound's interaction with cellular targets could lead to apoptosis in cancer cells, suggesting a promising avenue for further exploration in targeted cancer therapies .
Q & A
Q. What synthetic methodologies are commonly employed for preparing ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate?
Methodological Answer: The compound is typically synthesized via esterification or functionalization of pre-existing nicotinic acid derivatives. For example, Steglich or Fischer esterification reactions are used to introduce the ethyl ester group to the nicotinic acid scaffold. Chlorination at the 6-position and chloromethylation at the 2-position are achieved using reagents like thionyl chloride (SOCl₂) or chloromethylating agents (e.g., chloromethyl methyl ether). Reaction optimization includes controlling temperature (0–5°C for chlorination) and using anhydrous conditions to minimize hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the ethyl ester group (δ ~4.3 ppm for CH₂CH₃, δ ~1.3 ppm for CH₃) and chloromethyl substituents (δ ~4.8 ppm for CH₂Cl).
- Infrared (IR): Peaks at ~1720 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Cl).
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 276.05 for [M+H]⁺) and fragmentation patterns verify the structure.
- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths and angles (e.g., C-Cl bond ~1.74 Å) for absolute configuration confirmation .
Q. How is hydrolytic stability assessed for the ester and chloromethyl groups?
Methodological Answer: Hydrolytic stability is tested under varying pH (e.g., pH 1–13) and temperatures (25–60°C) using HPLC to monitor degradation. For example:
- Ester hydrolysis: Formation of 6-chloro-2-(chloromethyl)-4-methylnicotinic acid (retention time ~8.2 min).
- Chloromethyl group stability: Quantify free chloride ions via ion chromatography. Buffered solutions (e.g., phosphate buffer pH 7.4) simulate physiological conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict:
- Electrostatic potential maps: Highlight electron-deficient regions (e.g., chloromethyl group) susceptible to nucleophilic attack.
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with stability.
- Reactivity indices: Fukui functions identify nucleophilic/electrophilic sites for regioselective modifications. Validate computational results with experimental IR/NMR data .
Q. What strategies resolve contradictions in biological activity data (e.g., antitubercular IC₅₀ variability)?
Methodological Answer:
- Orthogonal assays: Compare Microplate Alamar Blue Assay (MABA) with mycobacterial growth inhibition in liquid culture.
- Cytotoxicity screening: Use mammalian cell lines (e.g., HEK293) to distinguish target-specific vs. nonspecific effects.
- Molecular docking: Simulate binding to Mycobacterium tuberculosis gyrase (PDB: 6NT9) to identify structure-activity relationships (SAR). Adjust substituents (e.g., phenanthren-3-yl) to enhance binding affinity .
Q. How is crystallographic data utilized to optimize solid-state properties?
Methodological Answer: Single-crystal XRD (monoclinic P21/n space group) reveals:
- Packing diagrams: Hydrogen bonding (e.g., C=O···H-N) and π-π stacking interactions influence solubility and melting point.
- Thermal analysis (DSC/TGA): Correlate crystal lattice energy with thermal stability (decomposition ~220°C).
- Polymorph screening: Solvent evaporation vs. cooling crystallization to identify metastable forms with improved bioavailability .
Q. What synthetic routes enable regioselective functionalization of the nicotinate core?
Methodological Answer:
- Directed ortho-metalation: Use tert-butoxycarbonyl (Boc) protecting groups to direct lithiation at the 2-position for chloromethylation.
- Cross-coupling: Suzuki-Miyaura reactions at the 4-methyl position introduce aryl/heteroaryl groups. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
